N'-[4-(methylsulfanyl)benzylidene]isonicotinohydrazide
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Overview
Description
N’-[4-(methylsulfanyl)benzylidene]isonicotinohydrazide is a Schiff base compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, materials science, and pharmacology. This compound is characterized by the presence of a benzylidene group attached to an isonicotinohydrazide moiety, with a methylsulfanyl substituent on the benzylidene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-(methylsulfanyl)benzylidene]isonicotinohydrazide typically involves the condensation reaction between 4-(methylsulfanyl)benzaldehyde and isonicotinohydrazide. The reaction is usually carried out in the presence of absolute ethanol as a solvent and a catalytic amount of glacial acetic acid . The reaction mixture is refluxed for several hours until the product precipitates out, which is then filtered, washed, and recrystallized to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for N’-[4-(methylsulfanyl)benzylidene]isonicotinohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[4-(methylsulfanyl)benzylidene]isonicotinohydrazide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The imine (C=N) bond can be reduced to an amine.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the hydrazide group under mild conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted hydrazides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other complex molecules.
Medicine: Investigated for its anticonvulsant activity and potential use in treating epilepsy.
Industry: Explored for its nonlinear optical properties, which are useful in photonics and optoelectronics.
Mechanism of Action
The mechanism of action of N’-[4-(methylsulfanyl)benzylidene]isonicotinohydrazide varies depending on its application:
Antimicrobial Activity: It is believed to interfere with the cell wall synthesis of bacteria and fungi, leading to cell lysis and death.
Anticonvulsant Activity: The compound may modulate neurotransmitter release or receptor activity in the central nervous system, thereby preventing seizure propagation.
Nonlinear Optical Properties: The compound’s ability to exhibit third-order nonlinear optical behavior is attributed to its π-conjugated system, which allows for efficient electron delocalization and interaction with light.
Comparison with Similar Compounds
N’-[4-(methylsulfanyl)benzylidene]isonicotinohydrazide can be compared with other Schiff base derivatives:
N’-[4-(dimethylamino)benzylidene]isonicotinohydrazide: Similar structure but with a dimethylamino group instead of a methylsulfanyl group.
N’-[4-(ethoxy)benzylidene]isonicotinohydrazide: Contains an ethoxy group, leading to variations in solubility and reactivity.
N’-[4-(fluoro)benzylidene]isonicotinohydrazide: The presence of a fluoro substituent affects the compound’s biological activity and stability.
Properties
Molecular Formula |
C14H13N3OS |
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Molecular Weight |
271.34 g/mol |
IUPAC Name |
N-[(E)-(4-methylsulfanylphenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C14H13N3OS/c1-19-13-4-2-11(3-5-13)10-16-17-14(18)12-6-8-15-9-7-12/h2-10H,1H3,(H,17,18)/b16-10+ |
InChI Key |
IUQQGVMRVCDRSZ-MHWRWJLKSA-N |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=NC=C2 |
Canonical SMILES |
CSC1=CC=C(C=C1)C=NNC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
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